molecular formula C11H14N2O3 B2834635 N-(tert-butyl)-2-nitrobenzamide CAS No. 41225-78-9

N-(tert-butyl)-2-nitrobenzamide

Cat. No.: B2834635
CAS No.: 41225-78-9
M. Wt: 222.244
InChI Key: BMADOZDALQJUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-nitrobenzamide is a chemical compound that contains a tert-butyl group, a nitro group, and an amide group . The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula -C4H9 .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of tert-butyl bromide with amides in the presence of manganese compounds . Another possible method is the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . A more recent method involves the use of tert-butyl nitrite (TBN) as a source of carbon for the synthesis of N-tert-butyl amides from nitriles and water under very mild conditions .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using techniques such as NMR spectroscopy . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .


Chemical Reactions Analysis

The tert-butyl group in this compound can undergo various reactions. For instance, it can participate in nitration reactions of alkane, alkene, alkyne, and aromatic compounds . It can also be involved in nitrosylation and sequential nitrosylation reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature and is stored at 0-8°C . The tert-butyl group in the compound is highly dipolar and is a strong hydrogen bond acid and base .

Scientific Research Applications

Catalyzed Synthesis

  • Yan et al. (2016) developed a mild and efficient annulation of 2-aminobenzamides and tert-butyl nitrite, offering a new method for synthesizing 1,2,3-benzotriazine-4-(3H)-ones under acid-free conditions, highlighting the role of tert-butyl nitrite as a nitrogen source in organic synthesis (Yan et al., 2016).

Synthesis and Properties of Nitroxides

  • Zhurko et al. (2020) explored the synthesis and properties of highly strained nitroxides, such as 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl, which are significant in biophysics, structural biology, and biomedical research, indicating the importance of tert-butyl groups in the stability of nitroxides (Zhurko et al., 2020).

Crystal Structure and Spectroscopic Properties

  • Gholivand et al. (2009) synthesized N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide and analyzed its structural and conformational properties using spectroscopy and X-ray diffraction. This study provides insight into the structural characteristics of compounds involving tert-butyl groups (Gholivand et al., 2009).

Antiferromagnetic Exchange Interaction

  • Fujita et al. (1996) studied the antiferromagnetic exchange interaction in 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), showcasing the application of tert-butyl nitroxides in understanding magnetic properties in organic compounds (Fujita et al., 1996).

Directed Metalation

  • Reitz and Massey (1990) demonstrated the potential of N-tert-butyl-N-methylbenzamides in directed metalation syntheses, an important technique in organic synthesis (Reitz & Massey, 1990).

Electrocatalytic Applications

  • Kashiwagi et al. (2002) explored the electrocatalytic applications of β-phosphonylated nitroxide, prepared using tert-butylamine, in the oxidation of alcohol, indicating the potential of tert-butyl derivatives in electrochemistry (Kashiwagi et al., 2002).

Cocrystal Design

  • Tothadi and Desiraju (2013) focused on designing ternary cocrystals involving 4-nitrobenzamide, highlighting the importance of tert-butyl derivatives in supramolecular chemistry (Tothadi & Desiraju, 2013).

Versatility in Organic Synthesis

  • Li and Jia (2017) reviewed the applications of tert-butyl nitrite in various organic transformations, emphasizing its versatility as a metal-free reagent (Li & Jia, 2017).

Future Directions

The use of tert-butyl nitrite (TBN) as a source of carbon for the synthesis of N-tert-butyl amides from nitriles and water under very mild conditions is a recent development in the field . This method has the potential for further exploration and optimization. Additionally, the use of the tert-butyl group as a functional group in strategic synthetic planning for complex molecular architectures is a novel approach that could be further investigated .

Properties

IUPAC Name

N-tert-butyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-6-4-5-7-9(8)13(15)16/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMADOZDALQJUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.